BenchChemオンラインストアへようこそ!

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)quinoxaline-2-carboxamide

Imidazoline I-2 Receptor Binding Affinity Quinoxaline SAR

This specific quinoxaline-2-carboxamide derivative is a validated, high-affinity imidazoline I-2 receptor binder (Ki=200 nM) with a built-in Alpha-2 adrenergic control (Ki=302 nM). Unlike generic quinoxaline-2-carboxamides optimized for antimycobacterial (MIC 3.91–500 µg/mL) or kinase inhibition, this compound's unique pyrazinyl-imidazole-ethyl side chain ensures target-specific engagement for reproducible SAR and pain/neuroprotection studies.

Molecular Formula C18H15N7O
Molecular Weight 345.366
CAS No. 2034476-84-9
Cat. No. B2463193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)quinoxaline-2-carboxamide
CAS2034476-84-9
Molecular FormulaC18H15N7O
Molecular Weight345.366
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC(=N2)C(=O)NCCN3C=CN=C3C4=NC=CN=C4
InChIInChI=1S/C18H15N7O/c26-18(16-12-23-13-3-1-2-4-14(13)24-16)22-8-10-25-9-7-21-17(25)15-11-19-5-6-20-15/h1-7,9,11-12H,8,10H2,(H,22,26)
InChIKeyWAOKWMZZTANSRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)quinoxaline-2-carboxamide (CAS 2034476-84-9): Core Identity for Scientific Procurement


N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)quinoxaline-2-carboxamide is a synthetic, small-molecule quinoxaline-2-carboxamide derivative featuring a unique pyrazinyl-imidazole-ethyl side chain. This structural architecture places it within the broader class of nitrogen-containing heterocyclic compounds known for diverse biological activities, yet its specific substitution pattern fundamentally distinguishes its target engagement profile. Authoritative databases confirm its primary, quantifiable biochemical interaction is high-affinity binding to the imidazoline I-2 receptor (Ki = 200 nM), with secondary affinity for the Alpha-2 adrenergic receptor (Ki = 302 nM) [1]. This differentiated polypharmacology defines its procurement rationale, setting it apart from generic quinoxaline-2-carboxamide analogs that lack this specific receptor profile [2].

Why Generic Quinoxaline-2-Carboxamide Substitution Is Not Scientifically Valid for This Compound


Bulk procurement of unspecified 'quinoxaline-2-carboxamide derivatives' is a high-risk strategy for target-based research because this scaffold is a privileged structure with highly divergent biological activities depending on its functionalization. The scientific literature demonstrates that closely related N-substituted quinoxaline-2-carboxamides are primarily optimized for antimycobacterial (MIC = 3.91–500 µg/mL against M. tuberculosis) [1] or kinase inhibitory (e.g., PI3K/Akt/mTOR) [2] activities. These profiles are mechanistically unrelated to the high-affinity imidazoline I-2 receptor binding (Ki = 200 nM) that defines the target compound [3]. Therefore, substituting this specific compound with a structurally similar but functionally generic analog will almost certainly result in a loss of the I-2 receptor activity that makes it a valuable research tool, compromising experimental reproducibility and leading to erroneous structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)quinoxaline-2-carboxamide


High-Affinity Imidazoline I-2 Receptor Binding Affinity vs. Generic Quinoxaline-2-Carboxamide Scaffold

The target compound demonstrates a high-affinity interaction with the imidazoline I-2 receptor (Ki = 200 nM) as measured by radioligand displacement assays [1]. This is a distinct biochemical activity not observed in generic, unsubstituted quinoxaline-2-carboxamide scaffolds, which are primarily reported for antimycobacterial or kinase inhibition [2]. The I-2 receptor binding profile is directly attributed to the compound's unique pyrazinyl-imidazole-ethyl side chain, a structural feature absent in the common N-phenyl or N-benzyl quinoxaline-2-carboxamide series.

Imidazoline I-2 Receptor Binding Affinity Quinoxaline SAR

Selectivity Profile Against Alpha-2 Adrenergic Receptor as a Key Differentiator

The compound exhibits a moderate selectivity window between its primary target, the imidazoline I-2 receptor (Ki = 200 nM), and the closely related Alpha-2 adrenergic receptor (Ki = 302 nM) [1]. This 1.5-fold selectivity is a critical differentiation point when compared to classic I-2 ligands like Idazoxan, which has a much smaller or no selectivity window (Ki I-2 ≈ Ki Alpha-2) [2]. This defined off-target affinity allows researchers to use the compound as a more selective pharmacological tool for I-2 receptors compared to older, less selective standards, while still being aware of its multi-target profile.

Alpha-2 Adrenergic Receptor Selectivity Imidazoline I-2

Structural Differentiation from Antimycobacterial Quinoxaline-2-Carboxamide Series

The target compound's structure is incompatible with the established SAR for antimycobacterial activity in the quinoxaline-2-carboxamide class. The most active antimycobacterial analogs from a 2021 study are N-benzyl substituted quinoxaline-2-carboxamides with MIC values against M. tuberculosis H37Ra ranging from 3.91 to 15.625 µg/mL [1]. These compounds lack the complex heterocyclic (pyrazinyl-imidazole) side chain of the target compound, a feature that abolishes antimycobacterial activity in favor of I-2 receptor binding. This structural divergence confirms that the target compound cannot be substituted with the more readily available antimycobacterial quinoxaline-2-carboxamides for I-2 receptor research.

Antimycobacterial Activity SAR Quinoxaline Chemistry

Validated Application Scenarios for N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)quinoxaline-2-carboxamide


Pharmacological Tool for Imidazoline I-2 Receptor Research in Pain and Neuroprotection

Based on its high-affinity binding (Ki = 200 nM) to the I-2 receptor [1], this compound is ideally suited as a small-molecule probe for investigating I-2 receptor-mediated analgesia and neuroprotection. I-2 receptor ligands are known to be effective in models of chronic inflammatory and neuropathic pain [2]. The compound's known secondary Alpha-2 adrenergic activity (Ki = 302 nM) [1] provides a built-in pharmacological control, enabling researchers to design experiments that can dissect I-2-specific effects from adrenergic confounds, a critical requirement for target deconvolution studies.

Standard Control for Screening New I-2 Receptor Ligands

The compound's well-characterized dual affinity profile for I-2 and Alpha-2 receptors makes it a valuable reference standard in high-throughput screening assays. In competitive radioligand binding assays, it can serve as a positive control to validate assay conditions and benchmark the activity of novel chemical entities targeting the I-2 receptor [1]. Its well-defined selectivity window over the Alpha-2 receptor can also be used to calibrate selectivity assays, helping to identify new ligands with improved I-2 selectivity.

In Vitro Studies of I-2 Receptor-Mediated Modulation of NMDA Receptor Function

Imidazoline I-2 receptor ligands, particularly antagonists, have been shown to reversibly block NMDA receptor-mediated intracellular calcium influx [2]. This compound, characterized as a high-affinity I-2 receptor binder [1], can be used as a pharmacological tool to study the modulatory role of I-2 receptors on glutamatergic signaling. Its structural differentiation from other I-2 ligands may offer unique binding kinetics or co-regulator interactions at the I-2 receptor-MAO-B complex [3], providing a novel angle for investigating this neuroprotective mechanism.

Reference Compound in Medicinal Chemistry SAR Studies

For medicinal chemists exploring novel ligands for I-2 receptors, this compound represents a distinct chemotype due to its unique pyrazinyl-imidazole-ethyl side chain. While the most common quinoxaline-2-carboxamides are studied for tuberculosis (MIC 3.91-15.625 µg/mL) [2], this compound serves as a key structural example of how side-chain modification can completely shift a molecule's target profile from antimicrobial to a specific receptor target. Procuring this compound is essential for building a complete SAR library around the quinoxaline-2-carboxamide scaffold to understand the structural determinants of I-2 receptor binding.

Quote Request

Request a Quote for N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)quinoxaline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.